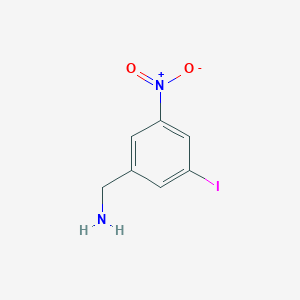

(3-Iodo-5-nitrophenyl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7IN2O2 |

|---|---|

Molecular Weight |

278.05 g/mol |

IUPAC Name |

(3-iodo-5-nitrophenyl)methanamine |

InChI |

InChI=1S/C7H7IN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H,4,9H2 |

InChI Key |

MYUFKMRLRPCLEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])I)CN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodo 5 Nitrophenyl Methanamine and Its Analogs

Precursor Synthesis and Functional Group Transformations

The assembly of the target molecule, (3-Iodo-5-nitrophenyl)methanamine, can be approached through several synthetic routes. A common strategy involves the initial preparation of a disubstituted benzene (B151609) ring, followed by the introduction and modification of the final functional group. Key precursors often include substituted toluenes, benzoic acids, or benzaldehydes, which undergo a series of reactions to yield the desired product.

The synthesis often commences with a readily available aromatic compound, which is then nitrated to introduce the nitro group. A common starting material is 3-iodotoluene (B1205562). The nitration of 3-iodotoluene is typically achieved using a mixture of nitric acid and sulfuric acid. The directing effects of the iodo and methyl groups influence the position of the incoming nitro group. While the methyl group is an ortho-, para-director and the iodo group is also an ortho-, para-director, the steric hindrance and electronic effects lead to a mixture of isomers. The desired 3-iodo-5-nitrotoluene (B2937984) is one of the products formed in this reaction.

Alternatively, 3,5-dinitrotoluene (B12062) can be used as a starting material, which would then require a selective iodination step.

Table 1: Representative Nitration Reactions for Precursor Synthesis

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 3-Iodotoluene | HNO₃, H₂SO₄ | 3-Iodo-5-nitrotoluene | Variable | General Knowledge |

| Toluene (B28343) | HNO₃, H₂SO₄ | Mixture of nitrotoluenes | >95 | google.com |

The introduction of iodine onto the aromatic ring is a critical step and can be accomplished through various methods, depending on the chosen synthetic route. If starting with a nitro-substituted precursor that lacks the iodo group, an electrophilic aromatic substitution reaction is employed.

For instance, starting with 3-nitroaniline, a Sandmeyer-type reaction can be utilized. This involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), followed by treatment with an iodide salt, such as potassium iodide, to introduce the iodine atom.

Another approach involves the direct iodination of a deactivated aromatic ring. While challenging, methods using potent iodinating agents like iodine monochloride (ICl) or a mixture of an iodide and an iodate (B108269) salt can be effective. For example, 3-nitrobenzoic acid can be iodinated to yield 3-iodo-5-nitrobenzoic acid. The synthesis of 4-iodo-3-nitrobenzoic acid has been reported with a high yield from 4-amino-3-nitrobenzoic acid using sodium nitrite and potassium iodide. gla.ac.uk

Table 2: Iodination Reactions of Aromatic Precursors

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 4-Amino-3-nitrobenzoic acid | 1. NaNO₂, HCl; 2. KI | 4-Iodo-3-nitrobenzoic acid | 89.7 | gla.ac.uk |

| p-Cyanophenol | 1. Fuming HNO₃; 2. KI, KIO₃ | 3-Iodo-4-hydroxy-5-nitrobenzonitrile | Not specified | nih.gov |

| Electron-rich aromatics | DIH, Thiourea catalyst | Iodinated aromatics | High | organic-chemistry.org |

The final and crucial step in the synthesis is the formation of the methanamine group. This can be achieved through several pathways, most notably from a benzaldehyde (B42025), a benzyl (B1604629) halide, or a nitrile precursor.

One of the most direct routes to this compound involves the reduction of a suitable precursor. If 3-iodo-5-nitrobenzonitrile (B2808628) is synthesized, it can be reduced to the corresponding benzylamine (B48309). A variety of reducing agents can be employed for this transformation. For example, the reduction of 4-amino-3-iodobenzonitrile (B1275651) to 4-amino-3-iodobenzylamine has been accomplished using a borane-tetrahydrofuran (B86392) complex. prepchem.com This method is generally effective for the reduction of nitriles to primary amines.

Simultaneously, the nitro group is also susceptible to reduction. Therefore, selective reduction of the nitrile in the presence of a nitro group can be challenging and requires careful selection of reagents and reaction conditions. Alternatively, if both the nitrile and nitro groups are reduced, this would lead to an aminobenzylamine derivative.

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. In the context of synthesizing this compound, the precursor 3-iodo-5-nitrobenzaldehyde (B2441064) is essential. This aldehyde is commercially available, which simplifies the synthetic route significantly. nih.govbiosynth.comsigmaaldrich.comcymitquimica.com

The reductive amination of 3-iodo-5-nitrobenzaldehyde can be carried out in a one-pot reaction. The aldehyde is treated with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt (e.g., ammonium acetate), to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the desired primary amine. Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known for their selectivity in reducing imines over aldehydes. rsc.orgbldpharm.com

Table 3: Reductive Amination of Substituted Benzaldehydes

| Aldehyde Precursor | Amine Source | Reducing Agent | Product | Yield (%) | Reference |

| 3-Iodo-5-nitrobenzaldehyde | NH₄OAc | NaBH(OAc)₃ | This compound | High (typical) | rsc.org |

| Various aldehydes | Various amines | NaBH(OAc)₃ | Substituted amines | 80-96 | rsc.org |

The Gabriel synthesis offers a classic and reliable method for preparing primary amines from alkyl halides, avoiding the overalkylation often seen with direct amination. sigmaaldrich.comyoutube.com To utilize this method for the synthesis of this compound, a benzyl halide precursor such as 3-iodo-5-nitrobenzyl bromide is required.

This precursor can be prepared from 3-iodo-5-nitrotoluene via benzylic bromination. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light or heat. masterorganicchemistry.com

Once the 3-iodo-5-nitrobenzyl bromide is obtained, it is reacted with potassium phthalimide (B116566). The phthalimide anion acts as a nucleophile, displacing the bromide in an SN2 reaction to form N-(3-iodo-5-nitrobenzyl)phthalimide. The final step is the cleavage of the phthalimide group to release the primary amine. This is commonly achieved by hydrazinolysis (the Ing-Manske procedure) using hydrazine (B178648) hydrate, which yields the desired this compound and phthalhydrazide (B32825) as a byproduct. sigmaaldrich.comgoogle.com

Table 4: Key Steps in the Gabriel Synthesis of a Substituted Benzylamine

| Reaction Step | Starting Material | Reagents | Intermediate/Product | Typical Yield (%) | Reference |

| Benzylic Bromination | 3-Iodo-5-nitrotoluene | NBS, AIBN | 3-Iodo-5-nitrobenzyl bromide | Moderate to High | masterorganicchemistry.com |

| Phthalimide Alkylation | 3-Iodo-5-nitrobenzyl bromide | Potassium Phthalimide | N-(3-Iodo-5-nitrobenzyl)phthalimide | High | youtube.comgoogle.com |

| Hydrazinolysis | N-(3-Iodo-5-nitrobenzyl)phthalimide | N₂H₄·H₂O | This compound | High | google.com |

Formation of the Methanamine Moiety

Regioselective Synthesis Strategies for Substituted Phenylmethanamines

Regioselective synthesis is crucial for creating complex aromatic compounds with defined substitution patterns. This involves either functionalizing a pre-existing phenylmethanamine core or building the substituted ring in a stepwise manner.

Direct functionalization involves introducing substituents onto an existing aromatic ring. For a molecule like this compound, this could theoretically involve the nitration and iodination of a benzylamine precursor. However, the directing effects of the existing substituents play a critical role. The nitro group is a powerful tool in this context, as it can facilitate C-H functionalization reactions at specific positions on the aryl ring while also being a versatile moiety for further transformations. nih.gov

One approach involves the reductive functionalization of nitroarenes. nih.gov For instance, methods that deoxygenate nitroarenes can generate aryl nitrene intermediates. These highly reactive species can undergo ring expansion and be trapped by nucleophiles like amines, leading to functionalized products. nih.gov While this method focuses on C-N bond formation and ring modification, it highlights how the nitro group can be leveraged for complex molecular construction. Another strategy involves the iron-catalyzed reduction of the nitro group itself. Studies have shown that nitroarenes with both electron-donating and electron-withdrawing groups can be effectively reduced to the corresponding amines, with good tolerance for other functional groups like thiophenols and phenols. acs.org This is particularly relevant for synthesizing analogs where the nitro group is converted to an amine after other substituents are in place.

A more common and controlled method for producing polysubstituted phenyl rings is the stepwise introduction of functional groups. This strategy avoids the regioselectivity issues often encountered with direct functionalization of highly substituted rings. For a target like this compound, a synthetic sequence might start with a simpler, commercially available substituted benzene and introduce the required groups sequentially.

For example, a synthesis could begin with a compound like 3,5-dinitrobenzoic acid, which can be converted to the corresponding benzylamine. Subsequent selective reduction of one nitro group followed by a Sandmeyer reaction could introduce the iodo substituent. Alternatively, starting with a substituted acetophenone, a three-step sequence involving a Mukaiyama aldol (B89426) reaction, McMurry coupling, and Mallory photocyclooxidation can provide access to various substituted phenanthrenes, demonstrating a strategy for building complex polycyclic aromatics from simpler, substituted phenyl precursors. nih.gov Similarly, highly regioselective methods for synthesizing substituted pyrazoles involve the condensation of 1,3-diketones with arylhydrazines, where the choice of solvent is critical for controlling the position of substituents. organic-chemistry.org Such principles of stepwise construction with careful reaction control are fundamental to achieving the desired 3-iodo-5-nitro substitution pattern on a phenylmethanamine core.

Catalytic Approaches in the Synthesis of Arylmethanamines

Modern organic synthesis heavily relies on catalytic methods, particularly those using transition metals like palladium, to construct C-C and C-N bonds efficiently and with high functional group tolerance. orgsyn.orgnih.gov

Palladium-catalyzed reactions are indispensable for functionalizing aryl halides, including the aryl iodides that are key precursors or analogs to the target compound. nih.gov These reactions offer mild conditions and broad substrate scope, making them ideal for complex syntheses. organic-chemistry.org

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide. libretexts.orgmusechem.com This reaction is widely used to create biaryl compounds, styrenes, and other conjugated systems. libretexts.org For the synthesis of analogs of this compound, an aryl iodide could be coupled with a boronic acid to introduce a new aryl substituent. The reaction mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. musechem.com

The choice of ligands, base, and solvent is critical for the reaction's success, especially with challenging substrates like aryl chlorides. organic-chemistry.orgrsc.org Recent advancements have developed catalyst systems that are effective for a wide range of aryl halides, including electron-rich and electron-deficient ones, and can produce sterically hindered products in high yields. organic-chemistry.orgnih.gov A particularly relevant application is the coupling of aryl halides with potassium Boc-protected aminomethyltrifluoroborate, which serves as a primary aminomethyl equivalent. nih.gov This allows for the direct introduction of a protected aminomethyl group onto an aromatic ring, a key structural feature of the target molecule. nih.gov

| Aryl Halide | Boronic Acid/Ester | Catalyst System (Pd Source/Ligand) | Yield | Reference |

|---|---|---|---|---|

| 4-Chloroanisole | Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)₂ / XPhos | 78% | nih.gov |

| 4-Chlorobenzonitrile | Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)₂ / SPhos | 92% | nih.gov |

| 1-Iodo-4-nitrobenzene | Phenylboronic acid | 4-AAP-Pd(II) | 96% | nih.gov |

| DNA-conjugated Aryl Iodide | Phenyl boronic acid | Na₂PdCl₄ / sSPhos | Good to Excellent | frontiersin.org |

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds. wikipedia.orgacs.org This palladium-catalyzed cross-coupling reaction connects amines with aryl halides, offering a significant improvement over traditional methods that often require harsh conditions and have limited scope. wikipedia.orglibretexts.org The reaction is highly versatile, accommodating a wide variety of aryl halides (iodides, bromides, chlorides) and primary or secondary amines. organic-chemistry.orgwikipedia.org The development of sophisticated phosphine (B1218219) ligands has been crucial to its success, enabling reactions to proceed under milder conditions and with a broader range of substrates. wikipedia.org

For a molecule containing an aryl iodide moiety, such as this compound or its precursors, the Buchwald-Hartwig reaction is a key tool. researchgate.net It allows for the direct amination of the aryl iodide. researchgate.net The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the arylamine product. wikipedia.org However, aryl iodides can sometimes be less effective substrates than aryl bromides, potentially due to catalyst poisoning by iodide salts that accumulate during the reaction. researchgate.net Despite this, optimized conditions, often involving specific ligands and bases like Cs₂CO₃ for functionalized substrates, can lead to high yields. researchgate.net Nickel-based catalysts have also emerged as a more earth-abundant alternative to palladium for these transformations. nih.gov

| Aryl Halide | Amine | Catalyst System (Pd Source/Ligand) | Base | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Iodide | Various Amines | Palladium / Suitable Ligand | NaOt-Bu | High | researchgate.net |

| Functionalized Aryl Iodide | Various Amines | Palladium / Suitable Ligand | Cs₂CO₃ | Good | researchgate.net |

| Aryl Chloride | Various Amines | Pd(OAc)₂ / Bulky Monophosphine | - | Excellent | rsc.org |

| Aryl Mesylate | Various Amines | Pd / CM-phos | - | - | orgsyn.org |

Copper-Catalyzed Reactions, including Modified Ullmann Condensations

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a powerful and well-established method for the formation of carbon-nitrogen and carbon-oxygen bonds, which are pivotal in the synthesis of substituted anilines and diaryl ethers, respectively. wikipedia.orgorganic-chemistry.org These reactions are especially relevant for the synthesis of analogs of this compound.

The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (frequently exceeding 200°C), polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), and stoichiometric amounts of copper. wikipedia.orgnih.gov The reactivity of the aryl halide is a crucial factor, with aryl iodides being more reactive than aryl bromides or chlorides. The presence of electron-withdrawing groups on the aromatic ring, such as the nitro group in the target molecule, generally activates the halide for nucleophilic substitution. wikipedia.org

Modern modifications to the Ullmann condensation have significantly improved its applicability and functional group tolerance. These "modified Ullmann" or "Ullmann-type" reactions often employ catalytic amounts of a soluble copper(I) source, such as copper(I) iodide (CuI), in the presence of a ligand. organic-chemistry.orgsigmaaldrich.com These ligands, which can include diamines, amino acids, or phenanthrolines, accelerate the reaction and allow for milder conditions. nih.gov For instance, the Goldberg reaction, a variation of the Ullmann condensation for C-N bond formation, can be catalyzed by a system formed from copper(I) iodide and phenanthroline. wikipedia.org

A plausible copper-catalyzed approach to an analog of this compound could involve the coupling of a suitably protected aminomethyl group with a 3,5-dihalo-nitrobenzene derivative. The choice of ligand and reaction conditions would be critical to achieve selective coupling at one of the halide positions.

Table 1: Examples of Ligands Used in Modified Ullmann Condensations

| Ligand Type | Specific Example(s) | Typical Application | Reference |

| Diamines | N,N'-Dimethylethylenediamine | C-N and C-O coupling | nih.gov |

| Amino Acids | L-Proline | C-N and C-O coupling | nih.gov |

| Phenanthrolines | 1,10-Phenanthroline | C-N coupling (Goldberg reaction) | wikipedia.org |

| Acylhydrazines | N,N'-Disubstituted oxalic acid bishydrazide | C-N coupling | nih.gov |

Metal-Free Synthetic Routes

While copper-catalyzed methods are robust, the development of metal-free synthetic routes is a growing area of interest in organic chemistry, driven by the desire to avoid residual metal contamination in final products and to develop more sustainable processes. For the synthesis of functionalized benzylamines and their analogs, several metal-free strategies have been explored.

One approach involves the oxidative coupling of benzylamines to form imines, which can then be further functionalized. nih.govacs.org For example, salicylic (B10762653) acid derivatives have been shown to act as effective organocatalysts for the aerobic oxidation of benzylamines. nih.govacs.org While this method focuses on the transformation of the benzylamine moiety itself, it highlights the potential for metal-free C-H functionalization in related systems.

Another metal-free strategy involves the one-pot synthesis of more complex heterocyclic structures, such as imidazoles, from benzylamines. rsc.orgnih.gov These reactions proceed via the functionalization of the N-α-C(sp³)–H bond of the benzylamine under aerobic conditions, often catalyzed by a simple organic acid like acetic acid. rsc.orgnih.gov Although this leads to a different class of compounds, the underlying principle of activating and functionalizing the benzylic position without a metal catalyst is relevant.

Direct synthesis of this compound via a completely metal-free route from simple precursors remains a challenge. However, functional group interconversions on a pre-formed, substituted benzene ring using metal-free reagents are a viable option.

Protecting Group Chemistry in Multi-Step Syntheses

In the synthesis of complex molecules with multiple reactive sites, such as this compound, the use of protecting groups is often indispensable. nih.govorganic-chemistry.org Protecting groups are temporarily introduced to mask a functional group's reactivity, allowing for chemical transformations to be performed selectively on other parts of the molecule. organic-chemistry.org

Amine Protecting Group Strategies

The primary amine of the methanamine moiety is a nucleophilic and basic site that would likely interfere with many of the reactions required for the synthesis of the target compound. Therefore, its protection is a key strategic consideration. Carbamates are among the most common and effective protecting groups for amines. organic-chemistry.org

Common amine protecting groups include:

tert-Butoxycarbonyl (Boc): This group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA). nih.govorganic-chemistry.org

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine (B6355638) in DMF. nih.govorganic-chemistry.org

Carbobenzyloxy (Cbz): This group is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation. nih.gov

The choice of protecting group depends on the planned synthetic route and the stability of other functional groups present in the molecule. For this compound, the nitro group's sensitivity to certain reducing agents might preclude the use of Cbz if hydrogenation is employed for deprotection. nih.gov

Table 2: Common Amine Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Reference |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) | nih.govorganic-chemistry.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyl chloroformate | Base (e.g., 20% piperidine in DMF) | nih.govorganic-chemistry.org |

| Carbobenzyloxy | Cbz | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) | nih.gov |

| Alloc | Allyloxycarbonyl | Allyl chloroformate | Pd(0) catalysis | researchgate.net |

Orthogonal Protection Schemes for Complex Architectures

When a molecule contains multiple functional groups that need to be manipulated independently, an orthogonal protection strategy is employed. bham.ac.uk This involves using a set of protecting groups that can be removed under distinct reaction conditions without affecting the others. organic-chemistry.orgbham.ac.uk

In the context of synthesizing complex analogs of this compound, one might encounter a scenario with multiple amine groups or other reactive functionalities. For example, if a second amine were present on the aromatic ring, one could be protected with a Boc group and the other with an Fmoc group. organic-chemistry.org This would allow for the selective deprotection and subsequent functionalization of each amine. The Boc group could be removed with acid, leaving the Fmoc group intact, and vice versa with base. organic-chemistry.org

The development of such orthogonal schemes is crucial for the efficient and controlled synthesis of complex molecules, enabling the stepwise construction of the desired architecture. bham.ac.uk The stability of the iodo and nitro groups on the aromatic ring must also be considered when selecting protecting groups and their corresponding cleavage reagents.

Reactivity and Mechanistic Investigations of 3 Iodo 5 Nitrophenyl Methanamine

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond on the aromatic ring is a key site of reactivity. Aryl iodides are well-known precursors in organic synthesis due to the relatively low bond dissociation energy of the C-I bond and the good leaving group ability of the iodide ion.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for (3-Iodo-5-nitrophenyl)methanamine, although it is subject to specific conditions. The reaction proceeds through an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com

In this molecule, the nitro group is a potent electron-withdrawing group that activates the ring toward nucleophilic attack. youtube.comyoutube.com However, its position meta to the iodide leaving group is less effective for stabilization through resonance compared to an ortho or para positioning. youtube.com Despite this, the cumulative electron-withdrawing inductive effects of both the nitro group and the iodine atom increase the electrophilicity of the carbon atom attached to the iodine, making it susceptible to attack by strong nucleophiles. evitachem.com The reaction is generally favored with potent nucleophiles under conditions that can overcome the activation energy barrier. The presence of electron-withdrawing groups is crucial for activating the ring in nucleophilic aromatic substitution reactions, in contrast to electrophilic aromatic substitution where they are deactivating. youtube.com

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) Reactivity

| Feature of this compound | Effect on SNAr Reactivity | Rationale |

| Aryl Iodide | Good Leaving Group | The iodide ion is a stable anion and a good leaving group, facilitating the substitution process. |

| Nitro Group | Activating Group | Strongly electron-withdrawing, it stabilizes the negative charge of the Meisenheimer intermediate. youtube.comyoutube.com |

| Meta Position of Nitro Group | Moderate Activation | Stabilization is primarily through the inductive effect, as resonance stabilization is not possible from the meta position. |

| Nucleophile Strength | Critical Factor | Strong nucleophiles are required to initiate the attack on the electron-deficient aromatic ring. |

The aryl iodide moiety in this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. A critical step in these catalytic cycles is the oxidative addition of the aryl halide to a low-valent transition metal center, typically palladium(0) or copper(I). The carbon-iodine bond is the most reactive of the aryl halides for this process due to its relative weakness.

This oxidative addition step forms an organometallic species, which can then undergo further reactions, such as transmetalation and reductive elimination, to form new carbon-carbon or carbon-heteroatom bonds. This reactivity allows for the versatile functionalization of the aromatic ring at the position of the iodine atom.

The carbon-iodine bond can also participate in radical reactions. Under specific conditions, such as photolysis or initiation by radical initiators, the C-I bond can undergo homolytic cleavage to generate an aryl radical. This highly reactive intermediate can then engage in a variety of subsequent reactions, including hydrogen atom abstraction or addition to unsaturated systems. Furthermore, single-electron transfer (SET) from a suitable donor to the aryl iodide can lead to the formation of a radical anion, which can then expel the iodide ion to produce the aryl radical.

Reactivity of the Nitro Group

The nitro group is a versatile functional group that profoundly influences the molecule's reactivity, primarily through its strong electron-withdrawing character and its susceptibility to reduction.

The reduction of the aromatic nitro group to a primary amine is one of the most significant transformations for nitroarenes. wikipedia.org This conversion is fundamental in the synthesis of anilines, which are key building blocks in the pharmaceutical and materials industries. researchgate.net A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the desired chemoselectivity, especially the need to preserve other functional groups like the aryl iodide. commonorganicchemistry.com

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is highly effective but carries the risk of simultaneously reducing the aryl iodide (hydrodehalogenation). commonorganicchemistry.com Alternative methods that are often more chemoselective for the nitro group include the use of metals in acidic media, such as iron, zinc, or tin(II) chloride. commonorganicchemistry.comgoogle.com These methods are generally mild and tolerate a range of other functional groups. commonorganicchemistry.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Advantages | Potential Drawbacks |

| H₂/Pd/C or PtO₂ | Catalytic Hydrogenation | High efficiency for nitro reduction. wikipedia.orgcommonorganicchemistry.com | May cause dehalogenation of the aryl iodide. commonorganicchemistry.com |

| Fe in Acid (e.g., HCl, Acetic Acid) | Acidic Media | Cost-effective and often chemoselective. google.com | Requires stoichiometric amounts of metal and acidic workup. |

| SnCl₂ in Acid | Acidic Media | Mild conditions, good for sensitive substrates. commonorganicchemistry.com | Generates tin-based waste products. |

| Zn in Acid (e.g., Acetic Acid) | Acidic Media | Provides a mild method for reduction. researchgate.netcommonorganicchemistry.com | Can sometimes be less selective than other metals. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or Biphasic | Useful for some selective reductions. wikipedia.org | Can have limited solubility and reactivity. |

Electrophilic aromatic substitution (SEAr) on the ring of this compound is significantly hindered. The nitro group is one of the most powerful deactivating groups in SEAr reactions. youtube.com It strongly withdraws electron density from the aromatic π-system through both inductive and resonance effects, making the ring electron-poor and thus much less nucleophilic. masterorganicchemistry.com

This deactivation dramatically slows down the rate of reaction with electrophiles. youtube.com In the event that a reaction does occur under harsh conditions, the directing effects of the substituents determine the position of the incoming electrophile.

Nitro Group: Strongly deactivating and a meta-director.

Iodo Group: Deactivating (by induction) but an ortho, para-director (by resonance).

Aminomethyl Group (-CH₂NH₂): This group is generally considered activating and an ortho, para-director due to the influence of the amino group, although the effect is insulated by the methylene (B1212753) spacer.

The directing effects are competitive. The powerful meta-directing influence of the nitro group would steer an incoming electrophile to the C2, C4, or C6 positions. The ortho, para-directing iodo group would direct to C2, C4, and C6. The ortho, para-directing aminomethyl group would direct to C2 and C6. Therefore, all substituents direct to the same available positions (C2, C4, C6). However, the overwhelming deactivation of the ring by the nitro group means that such electrophilic substitution reactions are generally unfavorable.

Role in Intramolecular Cyclization Reactions

The structure of this compound, featuring an aryl iodide and a benzylic amine, makes it a viable precursor for intramolecular cyclization reactions to form nitrogen-containing heterocyclic systems, most notably isoindoline (B1297411) derivatives. While specific studies on the cyclization of this compound itself are not extensively documented, its reactivity can be inferred from analogous transformations of o-iodobenzylamines and related structures.

Palladium-catalyzed reactions are a primary route for such cyclizations. For instance, intramolecular C-N cross-coupling reactions, a variant of the Buchwald-Hartwig amination, can be employed. In a typical scenario, the primary amine would first be N-functionalized (e.g., via acylation or alkylation) to a secondary amine. The resulting N-substituted 2-iodobenzylamine derivative can then undergo cyclization in the presence of a palladium catalyst and a suitable base to yield an N-substituted isoindoline. buet.ac.bdgoogle.com The reaction proceeds via oxidative addition of the palladium catalyst to the C-I bond, followed by intramolecular coordination of the amine and subsequent reductive elimination to form the C-N bond of the heterocyclic ring.

The presence of the strongly electron-withdrawing nitro group is expected to influence the rate of the oxidative addition step, which is often the rate-determining step in such catalytic cycles. nih.gov The electron deficiency of the aromatic ring can facilitate the oxidative addition of the palladium catalyst to the carbon-iodine bond. This enhanced reactivity makes such substrates potent partners in palladium-catalyzed cross-coupling and cyclization processes. researchgate.netnih.govrsc.org

Below is a table illustrating a potential synthetic pathway for the cyclization of a derivative of this compound.

| Starting Material (Derivative) | Reaction Type | Typical Reagents | Product |

|---|---|---|---|

| N-Acetyl-(3-iodo-5-nitrophenyl)methanamine | Intramolecular Heck-type/Buchwald-Hartwig Amination | Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃) | 2-Acetyl-6-nitroisoindoline |

| N-Tosyl-(3-iodo-5-nitrophenyl)methanamine | Intramolecular C-N Coupling | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | 2-Tosyl-6-nitroisoindoline |

Reactivity of the Primary Benzylic Amine Functionality

The primary benzylic amine group is a key locus of reactivity in this compound, functioning as a potent nucleophile and a handle for extensive chemical modification.

The lone pair of electrons on the nitrogen atom of the primary amine confers significant nucleophilic character, enabling it to react with a wide array of electrophiles. This allows for straightforward derivatization through acylation, alkylation, and sulfonylation reactions.

Acylation: The amine readily reacts with acylating agents such as acyl chlorides and acid anhydrides in the presence of a base to form stable amide derivatives. This reaction is a type of nucleophilic acyl substitution. youtube.com

Alkylation: Reaction with alkyl halides leads to the formation of secondary and tertiary amines. However, this reaction can be difficult to control, often resulting in over-alkylation. Reductive amination provides a more controlled method for producing secondary amines.

Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base yields sulfonamides.

The nucleophilicity of the amine is somewhat attenuated by the electron-withdrawing nitro group on the phenyl ring, which reduces the electron density on the nitrogen atom. Nevertheless, it remains sufficiently reactive for these common derivatization reactions.

| Reaction Type | Electrophile | General Product Structure | Example Product |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | N-((3-Iodo-5-nitrophenyl)methyl)acetamide |

| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine | 1-(3-Iodo-5-nitrophenyl)-N-methylmethanamine |

| Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide | N-((3-Iodo-5-nitrophenyl)methyl)-4-methylbenzenesulfonamide |

In multi-step syntheses, it is often necessary to temporarily "mask" the reactivity of the amine group to prevent it from interfering with reactions at other sites in the molecule. This is achieved by converting the amine into a less reactive functional group, known as a protecting group, which can be cleanly removed later. researchgate.net

For primary amines like this compound, two of the most common protecting groups are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. fishersci.co.uk

Boc Protection: The amine is treated with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base (e.g., triethylamine (B128534) or sodium bicarbonate) to form an N-Boc carbamate. organic-chemistry.org The Boc group is stable to a wide range of reaction conditions but can be easily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.uk

Cbz Protection: The amine reacts with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction) to yield an N-Cbz carbamate. total-synthesis.comwikipedia.org The Cbz group is robust and stable to acidic and some basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C), which reduces it to toluene (B28343) and regenerates the free amine. ijacskros.com

| Protecting Group | Protection Reagent | Typical Protection Conditions | Typical Deprotection Conditions |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., NEt₃, NaHCO₃), Solvent (e.g., CH₂Cl₂, THF) | Strong Acid (e.g., TFA, HCl in Dioxane) |

| Cbz (Benzyloxycarbonyl) | Benzyl Chloroformate (Cbz-Cl) | Aqueous Base (e.g., Na₂CO₃) or Organic Base (e.g., Pyridine) | Catalytic Hydrogenation (H₂, Pd/C) |

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comnih.gov This reaction is a cornerstone of organic chemistry and involves the formation of a carbon-nitrogen double bond (C=N).

The reaction is typically catalyzed by a mild acid and is reversible. libretexts.org The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. youtube.com The equilibrium can be driven towards the imine product by removing the water that is formed, often by azeotropic distillation or the use of a dehydrating agent.

| Carbonyl Reactant | Example | Iminie Product Name |

|---|---|---|

| Aldehyde | Benzaldehyde (B42025) | (E)-N-((3-Iodo-5-nitrophenyl)methyl)-1-phenylmethanimine |

| Ketone | Acetone | N-((3-Iodo-5-nitrophenyl)methyl)propan-2-imine |

| Aldehyde | Salicylaldehyde | 2-(((3-Iodo-5-nitrophenyl)methyl)imino)methyl)phenol |

Elucidation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

For Nucleophilic Acyl Substitution (e.g., Acylation): The mechanism typically involves a two-step addition-elimination pathway. The first step, the nucleophilic attack of the amine on the electrophilic carbonyl carbon to form a tetrahedral intermediate, is generally the rate-determining step. libretexts.orgmasterorganicchemistry.com The rate of this step is dependent on the concentration of both the amine and the acylating agent, as well as the nucleophilicity of the amine and the electrophilicity of the carbonyl compound. The presence of the electron-withdrawing nitro group on the phenyl ring slightly decreases the amine's nucleophilicity, which may slow the reaction rate compared to an unsubstituted benzylamine (B48309).

For Imine Formation: The mechanism of imine formation is sensitive to pH, and the rate-determining step can change depending on the reaction conditions. libretexts.org

Under strongly acidic conditions (low pH): The amine nucleophile becomes protonated to a non-nucleophilic ammonium (B1175870) salt. This reduces the concentration of the active nucleophile, and the initial nucleophilic attack on the carbonyl carbon becomes the slow, rate-determining step.

Under neutral or weakly acidic conditions (optimal pH ~4-6): The rate is often maximized. There is enough acid to catalyze the dehydration of the carbinolamine intermediate but not so much that it deactivates the amine nucleophile. In this regime, the dehydration of the carbinolamine to form the C=N double bond is often the rate-determining step. nih.gov

Under basic conditions (high pH): There is insufficient acid to protonate the hydroxyl group of the carbinolamine, making it a poor leaving group (OH⁻). Consequently, the dehydration step becomes very slow and rate-determining.

Identification of Key Intermediates

The identification of key intermediates is fundamental to elucidating the reaction mechanisms of this compound. While direct studies providing spectroscopic or trapping evidence for intermediates in reactions involving this specific molecule are not extensively documented in publicly available literature, mechanistic pathways can be inferred from the behavior of analogous substituted benzyl systems. The reactivity of this compound is largely dictated by the interplay of the aminomethyl group (-CH₂NH₂) and the electron-withdrawing nitro (-NO₂) and iodo (-I) substituents on the phenyl ring.

In reactions involving the benzylic position, two primary types of intermediates are plausible: benzylic carbocations and benzylic radicals.

Benzylic Carbocation Intermediates: In the case of nucleophilic substitution reactions, a stepwise Sₙ1-type mechanism would proceed through a (3-iodo-5-nitrophenyl)methyl carbocation . The stability of this carbocation is a critical factor. The presence of the strongly electron-withdrawing nitro group at the meta position would significantly destabilize the carbocation, making an Sₙ1 pathway less favorable compared to unsubstituted benzyl systems. However, in strongly ionizing, polar protic solvents, the formation of such an intermediate cannot be entirely ruled out.

Radical Intermediates: Alternatively, reactions initiated by radical initiators or photolysis could involve the formation of a (3-iodo-5-nitrophenyl)methyl radical . The stability of benzylic radicals is well-established, and the substituents on the aromatic ring would influence its reactivity.

Imine and Aldehyde Intermediates in Oxidation Reactions: Oxidation of the primary amine functionality can lead to the formation of an imine intermediate , which can be further hydrolyzed to the corresponding aldehyde, 3-iodo-5-nitrobenzaldehyde (B2441064) . This is a common pathway for the oxidation of benzylamines. nih.gov

A summary of potential intermediates and the conditions favoring their formation is presented in Table 1.

Table 1: Plausible Intermediates in Reactions of this compound

| Intermediate | Structure | Reaction Type | Favorable Conditions |

| (3-Iodo-5-nitrophenyl)methyl carbocation | C₈H₆INO₂⁺ | Sₙ1 Nucleophilic Substitution | Polar protic solvents, strong ionizing conditions |

| (3-Iodo-5-nitrophenyl)methyl radical | C₈H₆INO₂• | Radical reactions | Radical initiators (e.g., AIBN), high temperatures, photolysis |

| (3-Iodo-5-nitrophenyl)methanimine | C₈H₅INO₂ | Oxidation | Mild oxidizing agents |

| 3-Iodo-5-nitrobenzaldehyde | C₇H₄INO₃ | Oxidation (via hydrolysis of imine) | Aqueous acidic or basic conditions following oxidation |

It is important to note that the actual intermediates formed will be highly dependent on the specific reaction conditions, including the nature of the reactants, solvent, and temperature.

Application of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining the extent to which an isotopic substitution at a particular position in a reactant affects the rate of a chemical reaction. youtube.com This can provide insight into bond-breaking and bond-forming steps in the rate-determining step (RDS) of a reaction. While specific KIE studies on this compound are not readily found in the literature, we can discuss the potential applications based on studies of similar compounds.

Primary Hydrogen Isotope Effects (kH/kD): A primary hydrogen isotope effect is observed when a bond to a hydrogen atom is broken or formed in the RDS. By comparing the rate of reaction of this compound with its deuterated analogue, (3-Iodo-5-nitrophenyl)methan-α,α-d₂-amine, a significant kH/kD value (typically > 2) would indicate that the C-H bond at the benzylic position is cleaved in the rate-determining step.

For example, in oxidation reactions of benzylamines, a large primary KIE is often observed, supporting a mechanism where the α-C-H bond is broken in the RDS, such as in a hydride transfer or hydrogen atom transfer step. Studies on the oxidation of other substituted benzylamines have demonstrated substantial kinetic isotope effects, confirming the cleavage of the α-C–H bond in the rate-determining step.

Table 2: Hypothetical Application of Primary KIE in Mechanistic Elucidation

| Reaction Type | Proposed RDS | Expected kH/kD | Mechanistic Implication |

| Oxidation | Cleavage of α-C-H bond | > 2 | Confirms C-H bond breaking in the RDS |

| Sₙ2 Nucleophilic Substitution | Nucleophilic attack at the α-carbon | ~ 1 (Secondary KIE may be observed) | α-C-H bond is not broken in the RDS |

| E2 Elimination | Concerted removal of α-proton and leaving group | > 2 | Confirms C-H bond breaking in the RDS |

Secondary Hydrogen Isotope Effects: A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the RDS. These effects are typically smaller (kH/kD values close to 1) and can provide information about changes in hybridization at the reaction center. For instance, in an Sₙ1 reaction, a small, normal secondary KIE (kH/kD > 1) might be observed due to the change in hybridization from sp³ in the reactant to sp² in the carbocation intermediate.

Heavy Atom Isotope Effects: Isotope effects can also be measured for heavier atoms. For example, a ¹²C/¹³C KIE at the benzylic carbon or a ¹⁴N/¹⁵N KIE at the amino group could provide further details about bond cleavage and formation in the transition state.

In the context of proton-transfer reactions, which are relevant for the amine group, studies on compounds like 4-nitrophenylnitromethane have shown significant primary kinetic isotope effects (kH/kD values ranging from 11 to 45 depending on the base and solvent). rsc.orgrsc.org These large values are often interpreted as evidence for quantum mechanical tunneling of the proton. Similar studies on this compound could elucidate the nature of proton transfer from its ammonium form.

The application of KIE studies would be invaluable in distinguishing between competing mechanistic pathways for reactions involving this compound and in providing a deeper understanding of the transition state structures.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Architectures

The strategic placement of reactive sites on the (3-Iodo-5-nitrophenyl)methanamine framework makes it an ideal precursor for the synthesis of a wide array of complex heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials.

The aminomethyl group in this compound is a key anchor point for the construction of various nitrogen-containing heterocycles. Through reactions such as Pictet-Spengler or Bischler-Napieralski type cyclizations, the amine can be elaborated into fused heterocyclic systems. For instance, acylation of the amine followed by reduction of the nitro group to an aniline (B41778) sets the stage for intramolecular cyclization, leading to the formation of dihydro- or tetrahydroisoquinoline derivatives. The iodo group can be retained for further functionalization or can participate in intramolecular cyclization reactions, for example, through a Heck reaction, to form novel ring systems.

| Heterocycle Class | Synthetic Strategy | Key Reaction |

| Isoquinolines | Acylation, nitro reduction, cyclization | Bischler-Napieralski |

| Benzodiazepines | Reaction with an amino acid derivative | Amide coupling, cyclization |

| Quinolines | Not directly applicable | - |

The presence of both an iodo group and a precursor to an amino group (the nitro group) on the same aromatic ring allows for the sequential or one-pot synthesis of fused-ring systems. For example, a Sonogashira coupling at the iodo position to introduce an alkyne, followed by reduction of the nitro group and subsequent intramolecular cyclization of the resulting amino-alkyne, can lead to the formation of indole (B1671886) or azaindole derivatives. This strategy highlights the power of this compound in accessing complex polycyclic aromatic systems.

| Fused-Ring System | Synthetic Sequence | Key Reactions |

| Indoles | Sonogashira coupling, nitro reduction, cyclization | Palladium-catalyzed coupling, Reduction, Cyclization |

| Benzofurans | Not directly applicable | - |

| Thienopyridines | Not directly applicable | - |

Building Block for Functionalized Aromatic Scaffolds

Beyond its use in heterocycle synthesis, this compound serves as a foundational scaffold for the creation of highly functionalized aromatic compounds with tailored properties.

The orthogonal nature of the functional groups allows for selective derivatization. The amine can be protected while the iodo group undergoes a Suzuki coupling to introduce a new aryl or heteroaryl moiety. Subsequently, the protecting group can be removed, and the amine can be further functionalized. Alternatively, the nitro group can be reduced and the resulting aniline can be selectively acylated or sulfonylated. This step-wise approach provides access to a vast chemical space of new compounds with precisely controlled structural features.

The difunctional nature of the iodo and aminomethyl groups (or the aniline derived from the nitro group) makes this compound a valuable component in the synthesis of macrocycles. By reacting the amine with a long-chain dicarboxylic acid or a similar difunctional linker, and then utilizing the iodo group for an intramolecular cross-coupling reaction, macrocyclic structures can be efficiently constructed. This approach is of significant interest in the development of host-guest chemistry and novel drug delivery systems.

Design and Synthesis of Labeled Analogs for Mechanistic Studies

Isotopic labeling is a powerful technique used to track the fate of atoms or molecular fragments through a chemical reaction or biological process. wikipedia.org By replacing an atom with its heavier, stable isotope (e.g., ²H, ¹³C, ¹⁵N) or a radioactive isotope (e.g., ³H, ¹⁴C, ¹²⁵I), researchers can gain profound insights into reaction pathways, kinetics, and the structures of transient intermediates. researchgate.netnih.gov For a molecule like this compound, labeling can be strategically applied to any of its key functional groups—the benzylamine (B48309) moiety, the aromatic ring, the nitro group, or the iodo substituent.

Deuterium (B1214612) (²H), a stable isotope of hydrogen, is commonly introduced to probe reaction mechanisms, particularly to determine whether a specific C-H bond is broken in the rate-determining step of a reaction (the kinetic isotope effect). youtube.com For this compound, the most logical position for deuterium labeling is the benzylic methylene (B1212753) group (-CH₂NH₂).

The synthesis of benzylic-deuterated analogs can be achieved through several established methods. One common approach is the reduction of the corresponding nitrile or amide with a deuterium source. For instance, the reduction of 3-iodo-5-nitrobenzonitrile (B2808628) with lithium aluminum deuteride (B1239839) (LiAlD₄) would yield (3-iodo-5-nitrophenyl)methan-α,α-d₂-amine.

Alternatively, catalytic hydrogen isotope exchange (HIE) reactions offer a direct method for incorporating deuterium. acs.org Palladium-catalyzed H-D exchange reactions have proven effective for the deuteration of benzylic C-H bonds under relatively mild conditions using D₂O as the deuterium source. mdpi.com For example, subjecting this compound to a palladium-on-carbon catalyst in the presence of D₂O could selectively exchange the benzylic protons. mdpi.com Base-catalyzed methods using DMSO-d₆ as the deuterium source have also been successfully applied for the deuteration of benzylic amines. rsc.org

Table 1: Proposed Deuterium-Labeled Analogs of this compound and Their Mechanistic Applications

| Labeled Compound | Label Position | Proposed Synthetic Method | Potential Mechanistic Study |

| (3-Iodo-5-nitrophenyl)methan-α,α-d₂-amine | Benzylic methylene | Reduction of 3-iodo-5-nitrobenzonitrile with LiAlD₄ | Investigating the kinetic isotope effect in enzymatic or chemical reactions involving C-H bond cleavage at the benzylic position. |

| (3-Iodo-5-nitrophenyl)methan-α,α-d₂-amine | Benzylic methylene | Palladium-catalyzed H-D exchange with D₂O | Tracking the metabolic fate of the benzylamine moiety. |

Nitrogen-15 (¹⁵N) is a stable isotope that is invaluable for tracking the source and fate of nitrogen atoms in chemical and biological transformations. medchemexpress.com It is a key tool in studying the metabolism of nitrogen-containing compounds and in elucidating the mechanisms of reactions involving nitrogenous functional groups. sioc-journal.cn

For this compound, both the nitro group and the amino group are potential sites for ¹⁵N labeling. The introduction of a ¹⁵N label into the nitro group can be accomplished during the nitration of the aromatic precursor. For example, the nitration of 3-iodotoluene (B1205562) could be performed using ¹⁵N-labeled nitric acid (H¹⁵NO₃) or another ¹⁵N-nitrating agent like [¹⁵N]-acetyl nitrate (B79036) to produce 3-iodo-5-nitrotoluene-¹⁵N. nih.gov Subsequent benzylic bromination followed by amination would yield the desired (3-iodo-5-nitro-¹⁵N-phenyl)methanamine.

Labeling the primary amine can be achieved by using a ¹⁵N-labeled aminating agent, such as ¹⁵N-ammonia (¹⁵NH₃) or a ¹⁵N-phthalimide derivative, in the final step of the synthesis from a suitable precursor like 3-iodo-5-nitrobenzyl bromide.

Table 2: Proposed ¹⁵N-Labeled Analogs of this compound and Their Mechanistic Applications

| Labeled Compound | Label Position | Proposed Synthetic Method | Potential Mechanistic Study |

| (3-Iodo-5-nitro-¹⁵N-phenyl)methanamine | Nitro group | Nitration of an aromatic precursor with H¹⁵NO₃ | Following the transformation of the nitro group in reduction or displacement reactions. |

| (3-Iodo-5-nitrophenyl)methan-¹⁵N-amine | Amino group | Amination of 3-iodo-5-nitrobenzyl halide with ¹⁵NH₃ | Tracing the involvement of the amino group in enzymatic reactions or in the formation of nitrogen-containing heterocycles. |

The presence of an iodine atom in this compound makes it a prime candidate for radioiodination, where the stable ¹²⁷I is replaced with a radioactive isotope of iodine, such as ¹²⁵I or ¹³¹I. Radioiodinated compounds are crucial in radiopharmaceutical sciences for imaging and therapeutic applications, as well as in mechanistic studies to track the distribution and binding of a molecule. nih.gov

The most straightforward method for preparing a radioiodinated analog would be through an isotopic exchange reaction. This typically involves treating the non-radioactive iodo-compound with a source of radioactive iodide, such as Na¹²⁵I, often in the presence of a catalyst like a copper salt to facilitate the nucleophilic substitution. nih.gov The efficiency of this exchange can be influenced by the reaction conditions and the nature of the substrate. For aromatic iodides, particularly those deactivated by electron-withdrawing groups like a nitro group, more stringent conditions or specialized catalysts may be required. manac-inc.co.jprsc.org

Table 3: Proposed Radioiodinated Analogs of this compound and Their Mechanistic Applications

| Labeled Compound | Label Position | Proposed Synthetic Method | Potential Mechanistic Study |

| (3-[¹²⁵I]Iodo-5-nitrophenyl)methanamine | Aromatic iodine | Isotopic exchange reaction with Na¹²⁵I | In vitro and in vivo tracking of the molecule to study its distribution, binding to target proteins, and metabolic stability (deiodination). |

| (3-[¹³¹I]Iodo-5-nitrophenyl)methanamine | Aromatic iodine | Isotopic exchange reaction with Na¹³¹I | Similar to ¹²⁵I labeling, but with a different radiation profile suitable for specific detection or therapeutic applications. |

The synthesis of these labeled analogs, while often challenging, provides indispensable tools for the detailed investigation of reaction mechanisms. The data obtained from studies using these compounds can confirm or refute proposed pathways, identify key intermediates, and quantify the dynamics of molecular transformations, thereby deepening our understanding of the chemical reactivity of this compound.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A ¹H NMR spectrum of (3-Iodo-5-nitrophenyl)methanamine would provide crucial information about the electronic environment, number, and connectivity of the protons. The aromatic region would be expected to show distinct signals for the three non-equivalent protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns (multiplicity) would be influenced by the electron-withdrawing nitro group and the iodo substituent. The benzylic protons of the methanamine group (-CH₂NH₂) would likely appear as a singlet or a multiplet depending on the solvent and concentration, integrating to two protons. The amine protons (-NH₂) themselves often present as a broad singlet and their chemical shift can be highly variable.

Hypothetical ¹H NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | t (triplet) | 1H | H-4 |

| ~8.0 | t (triplet) | 1H | H-2 |

| ~7.8 | t (triplet) | 1H | H-6 |

| ~3.9 | s (singlet) | 2H | -CH₂- |

| ~1.5 (broad) | s (singlet) | 2H | -NH₂ |

Note: This table is a hypothetical representation and actual chemical shifts and coupling constants would need to be determined experimentally.

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, seven distinct signals would be expected: six for the aromatic carbons and one for the benzylic carbon. The carbon bearing the iodo group (C-3) would be significantly influenced by the heavy atom effect, while the carbon attached to the nitro group (C-5) would be deshielded.

Hypothetical ¹³C NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-5 (C-NO₂) |

| ~145 | C-1 |

| ~135 | C-4 |

| ~130 | C-6 |

| ~125 | C-2 |

| ~95 | C-3 (C-I) |

| ~45 | -CH₂- |

Note: This table is a hypothetical representation and actual chemical shifts would need to be determined experimentally.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would help to confirm the positions of the protons on the aromatic ring relative to each other.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the proton signals to their corresponding carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula (C₇H₇IN₂O₂), providing strong evidence for the compound's identity. The theoretical exact mass is approximately 277.960 g/mol .

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecular structure and can be used for confirmation. For this compound, characteristic fragmentation pathways could include:

Loss of the amino group (-NH₂) or aminomethyl group (-CH₂NH₂).

Loss of the nitro group (-NO₂).

Loss of the iodine atom (-I).

Cleavage of the benzene ring.

Analysis of these fragmentation patterns would provide further confidence in the assigned structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of bonds. Each type of bond and functional group (e.g., N-H, C-H, NO₂, C-I) vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular fingerprint.

No experimental IR spectroscopic data for this compound is currently available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the structure, such as the nitro-substituted benzene ring. This technique is valuable for confirming the presence of conjugated systems and chromophoric functional groups.

Specific UV-Vis absorption data for this compound has not been reported in available scientific literature.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can calculate the exact coordinates of each atom, leading to the determination of bond lengths, bond angles, and torsion angles that define the molecular conformation. researchgate.netresearchgate.net

A crystal structure for this compound has not been deposited in crystallographic databases, and as such, no experimentally determined geometric parameters are available.

This sub-section would typically present a detailed table of the key bond lengths (e.g., C-I, C-N, N-O, C-C), bond angles (e.g., C-C-I, O-N-O), and torsion angles within the this compound molecule as determined by X-ray diffraction. This data is crucial for understanding the steric and electronic effects of the substituents on the phenyl ring.

No crystallographic data is available from which to derive these parameters.

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. mdpi.com X-ray crystallography allows for the detailed analysis of these interactions, such as hydrogen bonds involving the amine (N-H) and nitro (O) groups, and potential halogen bonding involving the iodine atom. researchgate.net These interactions are critical in determining the physical properties of the solid, including melting point and solubility.

Without a determined crystal structure, an analysis of the specific intermolecular interactions for this compound cannot be performed.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for determining optimized molecular geometries, vibrational frequencies, and various electronic properties. A typical DFT study of (3-Iodo-5-nitrophenyl)methanamine would involve the selection of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. This would yield the ground-state energy and electron density, from which properties like bond lengths, bond angles, and dihedral angles of the optimized geometry could be derived.

Despite the power of this technique, no specific peer-reviewed studies presenting DFT calculations for the optimized geometry and electronic structure of this compound could be located. Therefore, a data table of its computed structural parameters cannot be provided.

Ab Initio Methods for High-Level Electronic Structure Description

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory offer higher levels of accuracy for electronic structure calculations compared to DFT, albeit at a greater computational cost. These methods would be valuable for obtaining a more precise understanding of the electronic energy and wave function of this compound.

A literature search did not yield any studies that have applied these high-level ab initio methods to this compound.

Calculation of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map would reveal the regions of positive and negative electrostatic potential on the surface of this compound.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

No published research containing MEP maps or FMO analysis for this compound was found. Consequently, a data table of HOMO-LUMO energies and the corresponding energy gap is not available.

Reaction Mechanism and Kinetics Modeling

Computational methods are also instrumental in elucidating reaction mechanisms and predicting the kinetics of chemical transformations.

Potential Energy Surface Scans and Transition State Localization

To study a chemical reaction involving this compound, a potential energy surface (PES) scan would be performed. This involves systematically changing the geometry of the reacting system along a defined reaction coordinate to map out the energy landscape. This process helps in identifying energy minima corresponding to reactants and products, as well as the transition state, which is the saddle point on the PES connecting them. Locating the precise geometry and energy of the transition state is critical for understanding the reaction's feasibility.

No studies detailing PES scans or the localization of transition states for reactions involving this compound are present in the available scientific literature.

Prediction of Reaction Pathways and Energy Barriers

Once the reactants, products, and transition states are located on the potential energy surface, the reaction pathway can be traced. The energy difference between the reactants and the transition state defines the activation energy or energy barrier of the reaction. This value is a key determinant of the reaction rate. Computational methods can be used to predict the most likely reaction pathways and their associated energy barriers.

Detailed predictions of reaction pathways and the corresponding energy barriers for chemical transformations of this compound have not been reported in the reviewed literature.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are instrumental in predicting various spectroscopic parameters. These predictions are not only valuable for identifying and characterizing the compound but also for interpreting experimental spectra.

Theoretical Prediction of NMR Chemical Shifts

Density Functional Theory (DFT) is a primary method for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) within the molecule, their chemical shifts can be estimated. These calculations are typically performed on an optimized molecular geometry. For substituted benzylamines, the chemical shifts of the methylene (B1212753) protons and the aromatic protons are particularly sensitive to the nature and position of the substituents on the phenyl ring. The presence of a nitro group, an iodine atom, and a methanamine group in this compound would each exert distinct electronic effects, influencing the chemical shifts of the nearby nuclei. Theoretical predictions would help in the unambiguous assignment of the signals in an experimental NMR spectrum.

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. DFT calculations are widely used to compute the vibrational frequencies and their corresponding intensities in both IR and Raman spectra. nih.gov For this compound, key vibrational modes would include the N-H stretching and bending of the amine group, the symmetric and asymmetric stretching of the nitro group, C-H stretching and bending of the aromatic ring, and the C-I stretching mode. Theoretical calculations can aid in the assignment of these complex vibrational bands. researchgate.net For instance, studies on halogen-substituted 2-nitrotoluenes have shown that the introduction of a halogen atom influences the chemical reactivity and spectroscopic properties. uou.ac.in

A hypothetical table of predicted vibrational frequencies for this compound, based on typical ranges for similar functional groups, is presented below.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 |

| C-H Stretch (aromatic) | 3000-3100 |

| Asymmetric NO₂ Stretch | 1500-1560 |

| Symmetric NO₂ Stretch | 1335-1385 |

| C-N Stretch (amine) | 1020-1250 |

| C-I Stretch | 500-600 |

UV-Vis Absorption Maxima and Electronic Excitation Modeling

Time-Dependent Density Functional Theory (TD-DFT) is a common method for modeling electronic excitations and predicting Ultraviolet-Visible (UV-Vis) absorption spectra. This analysis provides information about the electronic transitions between molecular orbitals. For this compound, the presence of the nitro group and the iodine atom on the phenyl ring is expected to significantly influence its electronic structure and, consequently, its UV-Vis absorption profile. The calculations would reveal the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*).

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its properties and reactivity. Conformational analysis aims to identify the stable conformations (low-energy structures) and the energy barriers between them.

Molecular mechanics and molecular dynamics simulations are powerful techniques for exploring the conformational landscape of molecules. nih.gov For this compound, the key conformational variables would be the torsion angles associated with the methanamine group and the nitro group relative to the phenyl ring. Studies on related compounds, such as 2-halocyclooctanones, demonstrate how theoretical calculations can elucidate the preferred conformations in different environments. researchgate.net Molecular dynamics simulations could further provide insights into the dynamic behavior of the molecule over time, which is particularly important for understanding its interactions in a biological or material science context. The steric hindrance between the substituents would play a crucial role in determining the preferred conformations. researchgate.net

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The future synthesis of (3-Iodo-5-nitrophenyl)methanamine and its derivatives will prioritize green and sustainable practices. Research is moving away from traditional, often harsh, synthetic methods towards more efficient and environmentally friendly alternatives.

Key areas of development include:

Biocatalytic Approaches : The use of enzymes and whole-cell systems for chemical synthesis is a rapidly growing field. nih.gov Future research could explore enzymatic pathways for the amination of a suitable benzaldehyde (B42025) precursor or the regioselective nitration and iodination of a benzylamine (B48309) starting material. A multi-enzyme cascade process has already been shown to be effective for the biosynthesis of benzylamine from L-phenylalanine, demonstrating a proof-of-concept for greener amine synthesis. nih.gov

Green Chemistry Protocols : Methodologies that reduce waste and energy consumption are paramount. This includes the use of microwave irradiation and ultrasound, which have been shown to accelerate reactions and increase yields in the synthesis of other substituted amines and nitrogen-containing heterocycles. nih.gov Solvent-free reaction conditions or the use of greener solvents like ionic liquids could further minimize the environmental impact of synthesis. mdpi.com

Novel Precursor Strategies : Researchers are exploring alternative starting materials and reaction pathways. One innovative approach involves the synthesis of anilines from readily available cyclohexanones using a Pd/C-ethylene system, which offers a simpler route compared to traditional aromatic chemistry. organic-chemistry.orgresearchgate.net Another novel method demonstrates the conversion of benzyl (B1604629) azides with electron-withdrawing groups into substituted anilines, providing a new route to functionalized amines. chemrxiv.org

| Synthetic Aspect | Conventional Methods | Emerging Sustainable Approaches | Potential Advantage |

|---|---|---|---|

| Catalysis | Stoichiometric heavy metal reagents | Biocatalysts (enzymes), reusable solid catalysts (e.g., Pd/C) | Reduced metal waste, milder conditions, high selectivity |

| Energy Input | Prolonged heating with conventional methods | Microwave irradiation, ultrasonication | Drastically reduced reaction times, improved energy efficiency. nih.gov |

| Solvents | Volatile organic compounds (VOCs) | Ionic liquids, deep eutectic solvents, solvent-free conditions | Reduced pollution and health hazards. mdpi.com |

| Precursors | Petroleum-derived starting materials | Bio-based precursors (e.g., from phenylalanine), non-aromatic starters (e.g., cyclohexanones) | Use of renewable feedstocks, novel reaction pathways. nih.govorganic-chemistry.org |

Exploration of New Reactivity Modes and Catalytic Systems

The trifunctional nature of this compound (iodo, nitro, and amine groups) offers a rich playground for exploring new chemical reactions. Future research will focus on selectively activating and transforming these functional groups using advanced catalytic systems.

Cross-Coupling Reactions : The aryl iodide group is a prime handle for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of a wide array of substituents (alkyl, aryl, alkynyl, etc.) at the 3-position, creating a library of complex derivatives.

Reduction of the Nitro Group : The selective reduction of the nitro group to a second amine would yield a diaminobenzylamine derivative. This product could serve as a monomer for polymerization or as a precursor for complex heterocyclic systems. Developing catalytic systems that achieve this reduction without affecting the aryl iodide is a key challenge.

Amine Functionalization : The primary amine group can be readily derivatized. Beyond simple acylation or alkylation, future work could explore its use in multicomponent reactions, such as the Petasis or Mannich reactions, to rapidly build molecular complexity. organic-chemistry.org

Tandem Catalysis : More sophisticated strategies could involve tandem reactions where multiple transformations occur in a single pot. For instance, a tandem dehydrogenation/amination/reduction process has been demonstrated for the synthesis of benzylamine from benzyl alcohol, showcasing the potential for integrated catalytic cycles. hw.ac.uk

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate discovery and improve manufacturing processes, the synthesis of this compound and its derivatives is likely to be integrated with modern automation technologies.

Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages over traditional batch processing. durham.ac.uk These benefits include superior heat and mass transfer, enhanced safety for handling potentially hazardous intermediates or reagents, and improved reproducibility. durham.ac.ukmdpi.com For a molecule like this compound, a multi-step synthesis involving nitration, iodination, and reduction could be streamlined into a continuous, automated sequence. This not only increases efficiency but also facilitates rapid scale-up from laboratory research to industrial production. acs.org

Advanced Materials Science Applications via Derivatization

The true potential of this compound may lie in its use as a building block for advanced materials. The primary amine functionality is particularly suited for incorporation into polymers and other macromolecules. nanosoftpolymers.com